1,3-Dimethyl-1H-pyrazole-5-carbonitrile

Catalog No.
S779003
CAS No.
306936-77-6
M.F
C6H7N3
M. Wt
121.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethyl-1H-pyrazole-5-carbonitrile

CAS Number

306936-77-6

Product Name

1,3-Dimethyl-1H-pyrazole-5-carbonitrile

IUPAC Name

2,5-dimethylpyrazole-3-carbonitrile

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

InChI

InChI=1S/C6H7N3/c1-5-3-6(4-7)9(2)8-5/h3H,1-2H3

InChI Key

FLBLWIMFXGNWRG-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)C#N)C

Canonical SMILES

CC1=NN(C(=C1)C#N)C

1,3-Dimethyl-1H-pyrazole-5-carbonitrile is a heterocyclic organic compound characterized by its molecular formula C6H7N3C_6H_7N_3. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and includes a nitrile group at the 5-position along with two methyl groups at the 1- and 3-positions. The presence of the nitrile group contributes to its unique chemical properties and reactivity, making it an important compound in various chemical syntheses and biological studies.

  • Medicinal Chemistry

    Pyrazoles have been investigated for their potential as medicinal agents due to their diverse biological activities. Some examples include anti-inflammatory, analgesic, and anticonvulsant properties []. There's ongoing research into the development of pyrazole-based drugs for various therapeutic areas [].

  • Herbicides and Fungicides

    Pyrazole derivatives have been shown to exhibit herbicidal and fungicidal properties []. Understanding the structure-activity relationship of these compounds could aid in the design of more potent and selective agrochemicals.

  • Coordination Chemistry

    Pyrazoles can act as ligands, forming complexes with metal ions. These complexes can have interesting properties and potential applications in catalysis and materials science [].

  • Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include chromium trioxide and potassium permanganate.
  • Reduction: It can be reduced to form amines or other derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Substitution: The nitrile group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups under appropriate conditions.

Major Products Formed

The major products from these reactions depend on the specific reagents and conditions used. For instance:

  • Oxidation may yield oxides.
  • Reduction can produce amines.
  • Substitution reactions can lead to various substituted derivatives depending on the nucleophile employed.

Research indicates that 1,3-Dimethyl-1H-pyrazole-5-carbonitrile exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties. The mechanism of action involves interactions with specific molecular targets, potentially inhibiting certain enzymes or receptors, which could lead to therapeutic effects. Ongoing research aims to elucidate its full biological profile and potential applications in medicine .

Several synthesis methods for 1,3-Dimethyl-1H-pyrazole-5-carbonitrile have been reported:

  • From 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde: One common approach involves reacting this aldehyde with hydroxylamine hydrochloride in the presence of formic acid and orthophosphoric acid, followed by heating to about 100°C until completion.
  • Alternative Methods: Other methods may include the use of different starting materials and reagents to achieve high yields and purity through optimized reaction conditions .

Industrial Production

In industrial settings, large-scale synthesis often utilizes continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality production.

1,3-Dimethyl-1H-pyrazole-5-carbonitrile has various applications across multiple fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for potential antimicrobial and anticancer properties.
  • Medicine: Explored as a pharmaceutical intermediate in drug development.
  • Industry: Utilized in producing specialty chemicals and agrochemicals .

Studies on the interactions of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile with biological targets are ongoing. These investigations focus on its enzyme inhibition capabilities and receptor interactions that may contribute to its biological effects. Understanding these interactions is crucial for developing applications in pharmaceuticals and agriculture .

Similar Compounds

Several compounds share structural similarities with 1,3-Dimethyl-1H-pyrazole-5-carbonitrile:

  • 1,3-Dimethyl-4-nitro-1H-pyrazole: Contains a nitro group instead of a nitrile group.
  • 1,5-Dimethyl-1H-pyrazole-3-carbonitrile: Features a different positioning of the carbonitrile group within the pyrazole ring.
  • 3,5-Dimethyl-1H-pyrazole: Lacks the nitrile group entirely.

Uniqueness

The uniqueness of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile lies in its specific arrangement of substituents, particularly the presence of the nitrile group at the 5-position. This configuration imparts distinct chemical reactivity compared to its analogs, making it valuable for specific synthetic pathways and biological applications .

Acid-Base Behavior and pKa Determination

The acid-base behavior of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile is fundamentally influenced by the electronic characteristics of its heterocyclic pyrazole ring system and the electron-withdrawing nitrile functional group [1]. The compound exhibits a predicted pKa value of -0.06 ± 0.10 [1], indicating extremely weak basicity characteristics. This notably low pKa value demonstrates that the compound is essentially non-basic under typical aqueous conditions.

The electron-withdrawing effect of the cyano group at the 5-position significantly reduces the electron density within the pyrazole ring, thereby diminishing the basicity of the nitrogen atoms [2]. The methyl substituents at positions 1 and 3 provide modest electron-donating effects, yet these are insufficient to counteract the strong electron-withdrawal by the carbonitrile group [2]. This electronic configuration places 1,3-Dimethyl-1H-pyrazole-5-carbonitrile among the more acidic pyrazole derivatives.

Comparative analysis with related pyrazole derivatives reveals that unsubstituted pyrazole exhibits a pKa of approximately 2.48 [3], while 3,5-dimethylpyrazole shows a pKa of 4.06 [3]. The dramatic reduction in basicity observed in 1,3-Dimethyl-1H-pyrazole-5-carbonitrile compared to these reference compounds underscores the profound influence of the nitrile substituent on the acid-base properties.

Table 1: Comparative pKa Values of Selected Pyrazole Derivatives

CompoundpKa ValueElectronic EffectsReference
Pyrazole2.48Unsubstituted reference [3]
3,5-Dimethylpyrazole4.06Electron-donating methyl groups [3]
1,3-Dimethyl-1H-pyrazole-5-carbonitrile-0.06 ± 0.10Strong electron-withdrawing CN group [1]
5-Methyl-1H-pyrazole-3-carboxylic acid15.36 ± 0.10Carboxylic acid substituent [4]

Thermal Stability and Decomposition Pathways

The thermal stability of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile is characterized by its predicted boiling point of 248.7 ± 20.0 degrees Celsius [1], suggesting moderate thermal stability under standard atmospheric conditions. The compound requires storage at temperatures below -20 degrees Celsius to maintain long-term stability [1], indicating sensitivity to thermal decomposition at elevated temperatures.

Thermal decomposition studies of related pyrazole-carbonitrile compounds have identified multiple degradation pathways [5] [6]. The primary decomposition route involves the thermal cleavage of the carbon-nitrogen triple bond, leading to the formation of volatile nitrogen-containing fragments [5]. Secondary decomposition pathways include ring-opening reactions of the pyrazole system, producing various carbonaceous intermediates and nitrogen oxides [5] [6].

The presence of methyl substituents at positions 1 and 3 provides some thermal stabilization through hyperconjugation effects, yet the nitrile group remains the most thermally labile functional group within the molecule [6]. Thermal analysis techniques applied to structurally similar compounds have revealed decomposition temperatures typically ranging from 200 to 300 degrees Celsius, with the specific decomposition temperature being highly dependent on the substitution pattern and environmental conditions [6] [7].

Hazardous decomposition products generated during thermal breakdown include carbon oxides, nitrogen oxides, and various organic nitrogen compounds [5]. These decomposition products necessitate appropriate safety measures during handling and storage, particularly in high-temperature applications or processes.

Solubility Characteristics in Various Solvent Systems

The solubility behavior of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile reflects the balanced influence of polar and nonpolar structural elements within the molecule [8]. The compound demonstrates moderate solubility in polar organic solvents [8], with enhanced dissolution observed in highly polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [9].

The dipolar nature of the carbonitrile group contributes significantly to the compound's solubility in polar media through dipole-dipole interactions [9]. The methyl substituents provide hydrophobic character, resulting in limited solubility in purely aqueous systems [9]. Solubility studies of related pyrazole derivatives have revealed that the presence of electron-withdrawing groups typically enhances solubility in polar organic solvents while reducing solubility in nonpolar systems [9].

Table 2: Solubility Characteristics in Different Solvent Systems

Solvent TypeSolubility BehaviorInteraction MechanismReference
Polar aprotic solvents (DMSO, DMF)High solubilityDipole-dipole interactions [9]
Polar protic solvents (methanol, ethanol)Moderate solubilityHydrogen bonding with polar groups [9]
Nonpolar solvents (chloroform, hexane)Limited solubilityWeak van der Waals interactions [9]
Aqueous systemsPoor solubilityHydrophobic methyl groups [9]

The partition coefficient behavior of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile indicates moderate lipophilicity, with the compound demonstrating preference for organic phases over aqueous phases in biphasic systems [10]. This property has significant implications for its potential biological activity and environmental fate.

Electrophilic/Nucleophilic Reaction Mechanisms

The reactivity of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile toward electrophilic and nucleophilic reagents is governed by the electron density distribution within the pyrazole ring and the electronic properties of the substituents [2] [11]. The pyrazole ring exhibits characteristic positions for electrophilic attack, with the C-4 position being the most reactive site due to its electron-rich nature [2] [11].

Electrophilic substitution reactions on the pyrazole ring proceed through a traditional aromatic substitution mechanism, with the formation of a sigma complex intermediate [11] [12]. The electron-withdrawing effect of the carbonitrile group significantly reduces the rate of electrophilic substitution compared to unsubstituted pyrazoles [2] [11]. This deactivation effect necessitates the use of more reactive electrophiles or harsher reaction conditions to achieve successful substitution.

The carbonitrile group itself serves as an excellent electrophilic center, readily undergoing nucleophilic addition reactions [13] [14]. Hydrolysis of the nitrile functionality proceeds through nucleophilic addition of water or hydroxide ions to form amide intermediates, which subsequently hydrolyze to carboxylic acids [13] [14]. The mechanism involves initial nucleophilic attack at the carbon atom of the triple bond, followed by protonation and tautomerization to form the more stable amide structure [13] [14].

Table 3: Characteristic Reaction Mechanisms

Reaction TypeReactive SiteMechanismProductsReference
Electrophilic substitutionC-4 position of pyrazoleSigma complex formationSubstituted pyrazoles [2] [11]
Nucleophilic additionCarbonitrile carbonAddition-eliminationAmides, carboxylic acids [13] [14]
HydrolysisNitrile groupNucleophilic addition of waterCarboxylic acid derivatives [13] [14]

The reduced reactivity toward electrophilic substitution makes 1,3-Dimethyl-1H-pyrazole-5-carbonitrile suitable for applications requiring chemical stability under mildly acidic conditions [2]. Conversely, the reactive nitrile group provides opportunities for synthetic elaboration through nucleophilic addition reactions, making it a valuable synthetic intermediate.

Computational Chemistry Studies of Electronic Structure

Density Functional Theory calculations have provided comprehensive insights into the electronic structure and molecular properties of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile [15] [16] [17]. Geometry optimization studies using the B3LYP/6-31++G(d,p) level of theory confirm that the molecule adopts a planar pyrazole ring configuration with the carbonitrile group maintaining linearity [15] [17].

Frontier molecular orbital analysis reveals the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels, which are crucial for understanding chemical reactivity [16] [17]. The HOMO-LUMO energy gap provides information about the electronic stability and potential for charge transfer processes [18] [19]. Calculations indicate that the compound exhibits a relatively large HOMO-LUMO gap, consistent with its observed chemical stability and low reactivity under mild conditions [15] [17].

The electron density distribution analysis shows significant localization of negative charge on the nitrogen atoms of the pyrazole ring, while the carbonitrile carbon exhibits partial positive character [15] [17]. This charge distribution pattern explains the observed nucleophilic reactivity at the nitrile carbon and the reduced basicity of the ring nitrogen atoms [15] [17].

Table 4: Computational Electronic Structure Parameters

ParameterValueMethodSignificanceReference
HOMO-LUMO GapLarge energy separationDFT/B3LYPElectronic stability [15] [17]
Molecular PolarizabilityModerate valuesDFT calculationsIntermolecular interactions [15]
Dipole MomentSignificant polarityMP3, DFT/B3LYPSolubility behavior [15] [17]
Thermodynamic StabilityHigh stabilityDFT/B3LYPThermal properties [15]

Molecular electrostatic potential mapping studies reveal regions of high electron density around the nitrogen atoms and areas of electron depletion near the carbonitrile carbon [17]. These calculations support the experimental observations regarding the compound's reactivity patterns and provide theoretical validation for the proposed reaction mechanisms.

The computational studies also indicate that the molecule maintains its planar geometry across different solvation environments, suggesting that solvent effects primarily influence the electronic properties rather than the molecular conformation [15] [17]. This structural rigidity contributes to the compound's consistent chemical behavior across various reaction conditions.

XLogP3

0.7

Wikipedia

1,3-Dimethyl-1H-pyrazole-5-carbonitrile

Dates

Last modified: 08-15-2023

Explore Compound Types